2,5-Dimethoxycinnamic acid

Description

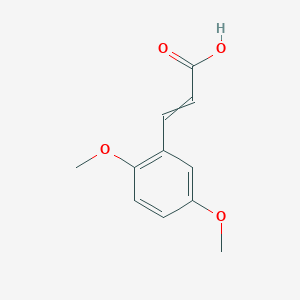

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dimethoxycinnamic acid (CAS No: 10538-51-9). The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical workflows to support laboratory applications and further studies.

Core Physical and Chemical Properties

This compound is a derivative of cinnamic acid, characterized by two methoxy groups on the phenyl ring. These substitutions significantly influence its physical properties, such as solubility and melting point. The predominantly trans configuration is the most common and stable form.

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Melting Point | 147 - 150 °C | [2] |

| Boiling Point | 267.4 °C (Rough Estimate) | [2] |

| Density | 1.0627 g/cm³ (Rough Estimate) | [2] |

| Appearance | Light orange to yellow/green powder or crystal | [2][3] |

| pKa | 4.40 ± 0.10 (Predicted) | [2] |

| Water Solubility | log₁₀WS = -2.05 (Calculated) | [1] |

| Octanol/Water Partition Coeff. | logP = 1.802 (Calculated) | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental to compound characterization and quality control. The following sections detail standard laboratory protocols for measuring melting point and solubility.

The melting point provides a crucial indication of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. Thoroughly crush the sample into a fine powder using a mortar and pestle.[5]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of tightly packed sample is achieved.[5][6]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the sample holder. Place a calibrated thermometer in the designated well.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the Thiele tube filled with a high-boiling point oil (e.g., silicone oil).[4]

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting point. For a precise measurement, heat slowly, ensuring the temperature increases at a rate of no more than 1-2°C per minute as it approaches the expected melting point.[4]

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂.[7]

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. Do not reuse a sample that has already been melted.[6]

Solubility testing provides insights into the polarity of a molecule and the presence of acidic or basic functional groups.[8] The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated cylinders or pipettes

-

Solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Hexane, Diethyl Ether.

Procedure:

-

Initial Setup: Place approximately 25 mg of this compound into a clean, dry test tube.[8]

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[9]

-

Agitation: Vigorously shake or stir the mixture for 60 seconds.[9]

-

Observation: Observe the sample.

-

Soluble: The compound dissolves completely.

-

Insoluble: The compound does not appear to dissolve at all.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

-

Systematic Testing: Follow a systematic approach based on the results:

-

Begin with a neutral, polar solvent like water. Given its carboxylic acid group, this compound is expected to be sparingly soluble in water.

-

If insoluble in water, test its solubility in aqueous bases (5% NaOH, 5% NaHCO₃) and acids (5% HCl). Solubility in NaOH or NaHCO₃ indicates an acidic functional group (like the carboxylic acid present), which is deprotonated to form a more soluble salt.[10]

-

Test solubility in non-polar organic solvents like hexane and a moderately polar solvent like diethyl ether to assess its lipophilicity.[8]

-

-

Recording: Record the results for each solvent as "soluble," "insoluble," or "partially soluble."

Visualized Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate key logical and chemical processes relevant to the study of this compound.

Cinnamic acids are commonly synthesized via condensation reactions. The Knoevenagel condensation provides an effective route for derivatives with electron-donating groups on the aromatic ring, such as the methoxy groups in the target compound.[11]

Caption: Knoevenagel condensation for the synthesis of this compound.

The metabolism of methoxylated cinnamic acids in vivo often involves demethylation and/or reduction of the propenoic acid side chain.[12] Based on studies of related compounds, a plausible metabolic pathway for this compound is proposed below.

Caption: A proposed metabolic pathway for this compound in vivo.

A logical workflow is essential for the systematic identification and characterization of a chemical compound. This involves integrating data from multiple analytical techniques to confirm the structure and purity.

Caption: Logical workflow for the physical and structural characterization of a compound.

References

- 1. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 10538-51-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. jocpr.com [jocpr.com]

- 12. portlandpress.com [portlandpress.com]

2,5-Dimethoxycinnamic acid CAS number and molecular weight

This technical guide provides a comprehensive overview of 2,5-Dimethoxycinnamic acid, a methoxy derivative of cinnamic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, detailing its chemical identity, physicochemical properties, and relevant biological activities, along with experimental protocols.

Core Chemical Data

CAS Number: 10538-51-9[1]

Molecular Weight: 208.21 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Melting Point | 148-150 °C | |

| Form | Solid | |

| EC Number | 234-114-9 | [1] |

| Linear Formula | (CH₃O)₂C₆H₃CH=CHCO₂H | [1] |

Biological Activity and Potential Applications

Methoxylated derivatives of cinnamic acid are recognized for their significant pro-health potential, exhibiting a range of biological activities including antimicrobial, antidiabetic, anticancer, and hepato-, cardio-, and neuroprotective effects.[3][4] While specific research on the 2,5-dimethoxy isomer is less prevalent than for other isomers like ferulic acid or 3,4-dimethoxycinnamic acid, the broader class of cinnamic acid derivatives has been extensively studied for various therapeutic applications.[3][5][6]

Derivatives of cinnamic acids are known to induce apoptosis and cell cycle arrest in cancer cells.[5][7][8] For instance, certain chalcone derivatives, which can be synthesized from methoxy-substituted acetophenones (related precursors to cinnamic acids), have been shown to disrupt microtubule polymerization, a critical process in cell division.[9]

The following diagram illustrates a generalized signaling pathway for apoptosis induction, a mechanism of action for many anticancer compounds, including some cinnamic acid derivatives.

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the provided search results, methodologies for the synthesis and biological evaluation of related dimethoxycinnamic acid isomers and derivatives can be adapted.

Synthesis of Dimethoxycinnamic Acids

A general method for the synthesis of dimethoxycinnamic acids involves the Knoevenagel condensation of a dimethoxybenzaldehyde with malonic acid.[10]

Protocol for the Synthesis of 2,3-Dimethoxycinnamic Acid

This protocol can be adapted for the 2,5-isomer by starting with 2,5-dimethoxybenzaldehyde.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1 mole), malonic acid (2 moles), and pyridine (400 ml).[10]

-

Initiation: Add piperidine (15 ml) to the mixture.[10]

-

Reaction Conditions: Heat the mixture to 80°C. The evolution of carbon dioxide typically begins around 55-60°C.[10]

-

Work-up: After the reaction is complete, cool the mixture and pour it into cold water. Acidify with concentrated hydrochloric acid with stirring.[10]

-

Purification: The crude product can be purified by dissolving it in a sodium hydroxide solution, filtering, and then re-precipitating with hydrochloric acid. The resulting crystalline material is washed with cold water and dried.[10]

The following diagram outlines the general workflow for this synthesis.

References

- 1. This compound (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]

- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 2,5-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dimethoxycinnamic acid (C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ).[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Experimental ¹H and ¹³C NMR data for this compound were not available in the searched databases. Data for a tert-butyldimethylsilyl (TBDMS) derivative has been reported, but is not included here to avoid confusion.[2]

Infrared (IR) Spectroscopy

The following characteristic absorption bands are expected for this compound, based on the functional groups present and data from similar cinnamic acid derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |

| ~3000 | Medium | C-H stretch | Aromatic |

| 1700-1650 | Strong | C=O stretch | Carboxylic Acid |

| 1630-1600 | Medium | C=C stretch | Alkene/Aromatic |

| 1300-1000 | Strong | C-O stretch | Methoxy |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The predicted fragmentation pattern provides insights into its structure.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 209.08084 | - | [M+H]⁺ |

| 231.06278 | - | [M+Na]⁺ |

| 208 | - | [M]⁺ |

Note: The mass-to-charge ratios for the protonated and sodiated molecules are predicted values. The molecular ion peak [M]⁺ is expected at an m/z of approximately 208, consistent with the fragmentation patterns of other dimethoxycinnamic acid isomers.[3]

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the this compound sample is prepared by dissolving it in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts. The solution is then transferred to an NMR tube.

The NMR spectrum is acquired using a high-field NMR spectrometer. For ¹H NMR, the spectrum is typically recorded by applying a radiofrequency pulse and acquiring the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Infrared (IR) Spectroscopy

For solid samples like this compound, several preparation techniques can be employed:

-

Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste. This mull is then placed between two salt plates.

The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum is first recorded to account for atmospheric and instrumental interferences. The sample spectrum is then recorded, and the background is automatically subtracted to yield the final IR spectrum.

Mass Spectrometry (MS)

Several ionization techniques can be used for the mass spectrometric analysis of this compound:

-

Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio.

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and pumped through a fine, heated capillary. A high voltage is applied to the capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the sample molecules become ionized. This is a softer ionization technique that often results in less fragmentation and a prominent molecular ion peak.

The ions generated by either method are then guided into a mass analyzer, which separates them according to their mass-to-charge ratio. A detector then records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

The Solubility Profile of 2,5-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,5-dimethoxycinnamic acid, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this compound in various organic solvents, this guide presents a combination of calculated water solubility, qualitative solubility information, and comparative data from a structurally similar compound, 3,4-dimethoxycinnamic acid. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate specific data for their unique applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | Cheméo[1] |

| Molecular Weight | 208.21 g/mol | Cheméo[1] |

| Melting Point | 148-150 °C | Sigma-Aldrich |

| Calculated Water Solubility (log₁₀WS) | -2.05 mol/L | Cheméo[1] |

| Calculated Octanol/Water Partition Coefficient (logP) | 1.802 | Cheméo[1] |

Solubility Data

Qualitative Solubility Profile of this compound

Cinnamic acid and its derivatives are generally characterized by low solubility in water and higher solubility in organic solvents.[2] The presence of two methoxy groups on the phenyl ring of this compound is expected to increase its lipophilicity compared to unsubstituted cinnamic acid, suggesting even lower water solubility and enhanced solubility in nonpolar organic solvents.

General Solubility Expectations:

-

Poorly soluble in: Water

-

Expected to be soluble in: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform, Acetone

Comparative Solubility Data: 3,4-Dimethoxycinnamic Acid

To provide a quantitative reference for researchers, the following table summarizes the experimentally determined mole fraction solubility (x₁) of the structurally similar compound, 3,4-dimethoxycinnamic acid, in various pure solvents at different temperatures. This data can serve as a useful estimation for the solubility behavior of this compound.

Mole Fraction Solubility (x₁) of 3,4-Dimethoxycinnamic Acid at Various Temperatures [3]

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.0458 | 0.0542 | 0.0639 | 0.0751 | 0.0879 | 0.1025 | 0.1191 | 0.1378 | 0.1589 |

| Ethanol | 0.0293 | 0.0345 | 0.0406 | 0.0477 | 0.0559 | 0.0654 | 0.0763 | 0.0888 | 0.1031 |

| n-Propanol | 0.0201 | 0.0238 | 0.0281 | 0.0331 | 0.0389 | 0.0455 | 0.0532 | 0.0621 | 0.0723 |

| Isopropanol | 0.0163 | 0.0193 | 0.0228 | 0.0269 | 0.0316 | 0.0371 | 0.0435 | 0.0509 | 0.0594 |

| n-Butanol | 0.0145 | 0.0172 | 0.0204 | 0.0241 | 0.0284 | 0.0334 | 0.0392 | 0.0459 | 0.0537 |

| Isobutanol | 0.0121 | 0.0144 | 0.0171 | 0.0202 | 0.0238 | 0.028 | 0.0329 | 0.0386 | 0.0452 |

| Acetone | 0.0831 | 0.0968 | 0.1124 | 0.1301 | 0.1501 | 0.1726 | 0.198 | 0.2265 | 0.2585 |

| 2-Butanone | 0.0652 | 0.0762 | 0.0889 | 0.1034 | 0.1199 | 0.1387 | 0.1601 | 0.1843 | 0.2116 |

| Acetonitrile | 0.0189 | 0.0225 | 0.0267 | 0.0316 | 0.0373 | 0.0439 | 0.0516 | 0.0604 | 0.0705 |

| Methyl Acetate | 0.0359 | 0.0423 | 0.0498 | 0.0585 | 0.0686 | 0.0802 | 0.0936 | 0.109 | 0.1266 |

| Ethyl Acetate | 0.0259 | 0.0306 | 0.0361 | 0.0425 | 0.0499 | 0.0585 | 0.0684 | 0.0799 | 0.0931 |

| 1,4-Dioxane | 0.0531 | 0.0621 | 0.0725 | 0.0844 | 0.0981 | 0.1137 | 0.1315 | 0.1517 | 0.1746 |

Experimental Protocol for Solubility Determination

The following section details the recommended experimental protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method followed by UV-Vis spectroscopic analysis. This method is considered the gold standard for generating reliable solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent. This step is critical to avoid the transfer of solid particles, which would lead to an overestimation of solubility.

-

Quantification by UV-Vis Spectroscopy:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the same solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.

-

Sample Analysis: Dilute the saturated solution obtained from the phase separation step with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Logical Framework for Solubility Assessment

The determination of a compound's solubility profile is a logical and stepwise process that is fundamental in early-stage drug development and chemical process design. The following diagram illustrates the key decision points and workflow in assessing the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment.

Conclusion

This technical guide has provided a comprehensive overview of the currently available information on the solubility of this compound. While specific quantitative data in a range of organic solvents is limited, the provided calculated water solubility, qualitative profile, and comparative data for a structural analog offer valuable insights for researchers. The detailed experimental protocol for the shake-flask method empowers scientists to generate precise and reliable solubility data tailored to their specific needs. The logical workflow diagrams further provide a clear framework for approaching solubility determination in a systematic manner. Further experimental studies are encouraged to build a more complete and quantitative solubility profile for this compound of interest.

References

Unveiling 2,5-Dimethoxycinnamic Acid: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and occurrence of 2,5-Dimethoxycinnamic acid, a methoxylated derivative of cinnamic acid. While not as commonly reported as other isomers, this compound has been identified in a diverse range of natural products, from medicinal plants to microorganisms and bee products. This document collates the available quantitative data, outlines the analytical methodologies employed for its identification, and presents a putative biosynthetic pathway, offering a foundational resource for further research and development.

Natural Occurrence of this compound

This compound has been identified in several distinct natural sources, suggesting a widespread, albeit not abundant, distribution in the biosphere. The known occurrences are detailed below.

Quantitative Data Summary

The concentration of this compound has been quantified in at least one natural source. For other identified sources, the compound has been qualitatively detected. The available data is summarized in the table below for comparative analysis.

| Natural Source | Organism Type | Method of Identification | Concentration |

| Iraqi Propolis | Bee Product | GC-MS | 0.98% of the extract |

| Chromolaena odorata (Siam Weed) | Plant | UPLC-ESI-QTOF-MS/MS | Not Reported |

| Azolla filiculoides (Water Fern) | Plant (Aquatic Fern) | LC/HRMS | Not Reported |

| Leptolyngbya sp. KC45 | Cyanobacterium | LC–ESI–QTOF–MS/MS | Not Reported |

| Lavandula stoechas | Plant | Not Specified | Not Reported |

Experimental Protocols

The identification of this compound in natural extracts has been primarily achieved through advanced chromatographic and mass spectrometric techniques. While specific detailed protocols for the extraction and isolation of this single compound are not extensively published, the general methodologies employed in the cited studies are outlined below.

General Extraction of Phenolic Compounds

A common procedure for the extraction of phenolic compounds, including cinnamic acid derivatives, from plant and microbial biomass involves solvent extraction.

-

Sample Preparation : The biological material (e.g., plant leaves, microbial biomass) is typically dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered sample is extracted with a suitable organic solvent. Methanol, often in an aqueous solution (e.g., 80% methanol), is frequently used for its ability to dissolve a wide range of phenolic compounds.

-

Extraction Enhancement : Techniques such as sonication or soxhlet extraction can be employed to improve the extraction efficiency.

-

Filtration and Concentration : The resulting extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

Analytical Identification Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of less volatile compounds like phenolic acids, a derivatization step is often required to increase their volatility.

-

Derivatization : The hydroxyl and carboxyl groups of the phenolic acids in the extract are often converted to more volatile silyl ethers (e.g., using BSTFA) or methyl esters.

-

GC Separation : The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

-

MS Detection and Identification : As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragmentation patterns are detected. The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a known standard or by matching the spectrum to a reference library (e.g., NIST).

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS)

This powerful technique is highly sensitive and specific for the identification and quantification of a wide range of compounds in complex mixtures without the need for derivatization.

-

UPLC Separation : The crude or partially purified extract is injected into a UPLC system. The compounds are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol.

-

ESI Ionization : The eluent from the UPLC is introduced into the electrospray ionization source of the mass spectrometer, where the analyte molecules are converted into gas-phase ions.

-

QTOF-MS and MS/MS Analysis : The ions are then analyzed by the QTOF mass analyzer, which provides high-resolution mass measurements for accurate mass determination of the parent ion. For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected, fragmented, and the resulting fragment ions are analyzed to elucidate the structure of the compound. The identification of this compound is confirmed by its accurate mass and characteristic fragmentation pattern.

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the extraction and identification of this compound.

Putative Biosynthetic Pathway

The biosynthesis of this compound likely proceeds through the general phenylpropanoid pathway, followed by specific hydroxylation and O-methylation steps. While the precise enzymes responsible for the 2,5-substitution pattern have not been fully elucidated in the identified organisms, a putative pathway can be proposed based on known biochemical reactions.

Caption: Putative biosynthetic pathway of this compound.

An In-depth Technical Guide to the Biological Activities of Methoxycinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycinnamic acid derivatives, a class of phenolic compounds ubiquitously found in the plant kingdom, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a methoxy group substitution on the cinnamic acid backbone, exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. Their natural origin and multifaceted bioactivities make them promising candidates for the development of novel therapeutic agents and nutraceuticals.

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of methoxycinnamic acid derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to facilitate further investigation and application of these promising natural compounds.

Anticancer Activity

Methoxycinnamic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and interfering with key signaling pathways involved in tumor progression. The position and number of methoxy groups on the phenyl ring play a crucial role in determining their anticancer efficacy.

Quantitative Data: Cytotoxicity of Methoxycinnamic Acid Derivatives

The following table summarizes the cytotoxic activity of various methoxycinnamic acid derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| p-Methoxycinnamic acid (p-MCA) | HCT-116 (Colon) | Similar to doxorubicin | [1] |

| HT-29 (Colon) | Active at 50 µM | [2] | |

| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 (Lung) | 40.55 ± 0.41 | [3] |

| SK-MEL-147 (Melanoma) | 62.69 ± 0.70 | [3] | |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [4] |

| 3,4,5-Trimethoxycinnamic acid (TMCA) ester (S5) | PC-3 (Prostate) | 17.22 | [2] |

| SGC-7901 (Gastric) | 11.82 | [2] | |

| A549 (Lung) | 0.50 | [2] | |

| MDA-MB-435s (Melanoma) | 5.33 | [2] | |

| 3,5-Dimethoxycinnamic acid derivative (10k) | A549 (Lung) | 0.07 ± 0.02 | [1] |

| PC-3 (Prostate) | 7.67 ± 0.97 | [1] | |

| MCF-7 (Breast) | 4.65 ± 0.90 | [1] | |

| HeLa (Cervical) | 4.83 ± 1.28 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Methoxycinnamic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxycinnamic acid derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Anticancer Activity

Methoxycinnamic acid derivatives exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Several studies indicate that methoxycinnamic acid derivatives can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. For instance, p-MCA has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[8] Ferulic acid (4-hydroxy-3-methoxycinnamic acid) also triggers apoptosis by altering the expression of procaspases-3, -8, and -9, and the Bax/Bcl-2 ratio.[9]

Figure 1: Intrinsic apoptosis pathway induced by methoxycinnamic acid derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation and survival. Aberrant activation of this pathway is common in many cancers. Some methoxycinnamic acid derivatives have been shown to inhibit this pathway. For example, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate has been found to reduce the phosphorylation of ERK in lung adenocarcinoma cells, leading to cell cycle arrest and apoptosis.[3][10]

Figure 2: Inhibition of the MAPK/ERK pathway by methoxycinnamic acid derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Methoxycinnamic acid derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for the anti-inflammatory activity of many methoxycinnamic acid derivatives are not extensively reported in a comparative manner, their efficacy is often demonstrated through the inhibition of inflammatory markers. For instance, p-methoxycinnamic acid has been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory models.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[11][12][13][14]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Methoxycinnamic acid derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test groups receiving different doses of the methoxycinnamic acid derivative. Administer the test compounds and the reference drug orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of methoxycinnamic acid derivatives are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[8] p-Methoxycinnamic acid has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[8] 4-methoxycinnamyl p-coumarate attenuates NF-κB activation by suppressing the phosphorylation of IκBα and the NF-κB p65 subunit.[15]

Figure 3: Inhibition of the NF-κB signaling pathway by methoxycinnamic acid derivatives.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the aging process and a variety of chronic diseases. Methoxycinnamic acid derivatives are effective antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of methoxycinnamic acid derivatives is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC50 values.

| Derivative | Assay | IC50 Value | Reference |

| p-Methoxycinnamic acid (p-MCA) | DPPH | 352.61 ppm | [7] |

| 3,4-Dimethoxycinnamic acid | DPPH | - | [3] |

| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | DPPH | Lower than p-MCA | [16] |

| Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) | DPPH | - | [3] |

Note: Direct comparative IC50 values for all methoxy isomers are not consistently available in the literature.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the free radical scavenging activity of antioxidant compounds.[1][15][17][18][19]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Methoxycinnamic acid derivatives (dissolved in methanol)

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol

-

96-well microtiter plate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or control solution to a defined volume of the DPPH solution. A typical ratio is 1:1.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as a blank.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Workflow for Antioxidant Activity Assessment

Figure 4: Experimental workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Methoxycinnamic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of methoxycinnamic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| p-Methoxycinnamic acid (p-MCA) | Escherichia coli | 512-128 | [2] |

| Salmonella enteritidis | - | [20] | |

| Staphylococcus aureus | 50.4 - 449 µM | [17] | |

| Candida albicans | Higher inhibition than bacteria | [21] | |

| 3-Hydroxy-4-methoxycinnamic acid | Escherichia coli | > 512 | [5] |

| Staphylococcus aureus | > 512 | [5] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][19][22][23][24]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Methoxycinnamic acid derivatives

-

Positive control antibiotic

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Neuroprotective Activity

Neurodegenerative diseases are often associated with excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. Methoxycinnamic acid derivatives, particularly p-methoxycinnamic acid, have shown promising neuroprotective effects.

Mechanism of Neuroprotective Activity

The neuroprotective effects of p-methoxycinnamic acid are linked to its ability to act as a partial glutamatergic antagonist, particularly at the NMDA receptor.[25] By inhibiting the binding of glutamate to the NMDA receptor, p-MCA can reduce the excessive influx of calcium ions (Ca2+) into neurons, a key event in excitotoxicity. This, in turn, prevents the downstream cascade of events that lead to neuronal damage, including the overproduction of nitric oxide and reactive oxygen species.

Signaling Pathway in Neuroprotection

The neuroprotective action of p-methoxycinnamic acid involves the modulation of glutamate receptor-mediated signaling pathways. By antagonizing the NMDA receptor, it prevents the activation of downstream neurotoxic cascades. Furthermore, neuroprotective signaling can involve the activation of pro-survival pathways like the CREB (cAMP response element-binding protein) pathway.[9][26]

Figure 5: Neuroprotective mechanism of p-methoxycinnamic acid against glutamate-induced excitotoxicity.

Conclusion

This technical guide has provided a detailed overview of the significant biological activities of methoxycinnamic acid derivatives. The compiled quantitative data, experimental protocols, and signaling pathway diagrams highlight the immense therapeutic potential of these natural compounds. Their demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective models underscores their importance as lead compounds for drug discovery and development. Further research, particularly focusing on structure-activity relationships, bioavailability, and in vivo efficacy, is warranted to fully exploit the pharmacological potential of this promising class of molecules for the prevention and treatment of a wide range of human diseases.

References

- 1. lookchem.com [lookchem.com]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. thaiscience.info [thaiscience.info]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. acm.or.kr [acm.or.kr]

- 20. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. youtube.com [youtube.com]

- 25. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2,5-Dimethoxycinnamic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethoxycinnamic acid (2,5-DMCA) is a methoxy-substituted derivative of cinnamic acid, a phenolic compound of interest for its potential pharmacological activities. While the broader class of methoxylated cinnamic acids has demonstrated a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects, research specifically focused on the 2,5-dimethoxy isomer is still in its nascent stages. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on 2,5-DMCA and contextualizes its potential within the broader landscape of cinnamic acid derivatives. This document summarizes the available quantitative data, presents detailed experimental protocols for future research, and proposes potential signaling pathways for investigation based on the activities of structurally related compounds.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse biological activities. The methoxy substitution on the phenyl ring is a key structural feature that influences the pharmacokinetic and pharmacodynamic properties of these molecules. While isomers such as p-methoxycinnamic acid (p-MCA) and 3,4-dimethoxycinnamic acid have been more extensively studied, this compound presents an intriguing candidate for therapeutic development. This guide aims to consolidate the existing knowledge on 2,5-DMCA and provide a framework for future research into its therapeutic potential.

Potential Therapeutic Applications and Preclinical Data

The therapeutic potential of 2,5-DMCA is largely inferred from studies on related methoxycinnamic acids and from phytochemical analyses of plant extracts exhibiting biological activity. Direct evidence for the therapeutic applications of isolated 2,5-DMCA is limited.

Anticancer Activity

Several studies have identified this compound as a phytochemical constituent of plant extracts with demonstrated cytotoxic activity against various cancer cell lines. However, these studies have evaluated the activity of the whole extract, and the specific contribution of 2,5-DMCA to the observed effects has not been quantified.

Table 1: Anticancer Potential of Plant Extracts Containing this compound

| Plant Extract | Cancer Cell Lines Tested | Observed Effect of Extract | Citation |

| Lavandula stoechas | MDA-MB-231 (breast cancer), T98G (glioblastoma) | Significant reduction in cell viability. | [1] |

| Chromolaena odorata | MCF-7 (breast cancer), HT-29 (colon cancer), HCT-116 (colon cancer) | Strong cytotoxic activity. | [2] |

Note: The IC50 values reported in these studies are for the entire plant extract and not for isolated this compound.

Neuroprotective and Neuro-regenerative Effects

Research into the neuroprotective effects of 2,5-DMCA is sparse. One study investigating the effect of various cinnamic acid derivatives on neural stem/progenitor cell (NSC/NPC) proliferation found that, unlike ferulic acid, this compound did not promote proliferation.[2] This suggests that the neuro-regenerative potential of 2,5-DMCA may be limited, although other neuroprotective mechanisms cannot be ruled out without further investigation.

Table 2: Effect of this compound on Neural Stem/Progenitor Cell Proliferation

| Compound | Concentration | Effect on NSC/NPC Proliferation | Citation |

| This compound | Not specified in abstract | No effect | [2] |

| Ferulic acid | Not specified in abstract | Strongest promoting activity | [2] |

Anti-inflammatory Activity

Currently, there is a lack of direct experimental evidence for the anti-inflammatory activity of this compound. However, other methoxycinnamic acid derivatives have demonstrated anti-inflammatory properties, suggesting that this is a promising area for future investigation for 2,5-DMCA.

Proposed Signaling Pathways for Investigation

Based on the known mechanisms of action of other cinnamic acid derivatives, several signaling pathways are proposed for investigation to elucidate the potential therapeutic effects of this compound.

Anticancer Signaling Pathways

Figure 1: Proposed anticancer signaling pathways for investigation of 2,5-DMCA.

Anti-inflammatory Signaling Pathways

Figure 2: Proposed anti-inflammatory signaling pathways for investigation of 2,5-DMCA.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the potential therapeutic applications of this compound.

Cytotoxicity Assessment: MTT Assay

Figure 3: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 2,5-DMCA or vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Anti-inflammatory Assessment: Lipoxygenase (LOX) Inhibition Assay

Methodology:

-

Reagent Preparation: Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0). Prepare a substrate solution of linoleic acid.

-

Enzyme Inhibition: In a cuvette, mix the lipoxygenase solution with different concentrations of this compound or a known inhibitor (e.g., nordihydroguaiaretic acid) and incubate for 5 minutes at room temperature.

-

Reaction Initiation: Add the linoleic acid substrate to initiate the reaction.

-

Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.

-

Data Analysis: Calculate the percentage of inhibition of lipoxygenase activity for each concentration of 2,5-DMCA and determine the IC50 value.

Signaling Pathway Analysis: Western Blot for NF-κB Activation

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages or cancer cells) and treat with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

-

Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities to determine the effect of 2,5-DMCA on the phosphorylation and expression of NF-κB pathway proteins.

Conclusion and Future Directions

This compound remains a relatively understudied compound with potential therapeutic applications that can be inferred from the broader class of methoxycinnamic acids. The presence of 2,5-DMCA in plant extracts with demonstrated anticancer activity suggests that this is a primary area for future investigation. Rigorous studies are required to determine the cytotoxic and anti-proliferative effects of the pure compound on a panel of cancer cell lines.

Furthermore, the anti-inflammatory and neuroprotective potential of 2,5-DMCA warrants exploration. The detailed experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the biological activities of this compound. Elucidation of the specific signaling pathways modulated by 2,5-DMCA will be crucial in understanding its mechanism of action and identifying potential therapeutic targets. Future research should focus on generating robust preclinical data to support the further development of this compound as a potential therapeutic agent.

References

Navigating the Safe Handling of 2,5-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 2,5-Dimethoxycinnamic acid. The following sections detail hazard identification, protective measures, emergency protocols, and proper storage and disposal, compiled from available safety data sheets for this compound and related isomeric compounds. This approach ensures a thorough understanding of potential risks and necessary precautions.

Section 1: Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 10538-51-9) indicates that at its given concentration, it is not considered hazardous to health, data from closely related isomers such as 3,4-Dimethoxycinnamic acid and 4-Hydroxy-3,5-dimethoxycinnamic acid suggest that caution is warranted.[1] The following tables summarize the GHS classifications for these related compounds, which should be considered as potential hazards for this compound in the absence of specific data.

Table 1: GHS Hazard Classification for Related Dimethoxycinnamic Acid Isomers

| Hazard Class | Hazard Category | Applicable Isomer(s) |

| Skin Corrosion/Irritation | Category 2 | 3,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2/2A | 3,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3][4] |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) | 3,4-Dimethoxycinnamic acid, 4-Hydroxy-3,5-dimethoxycinnamic acid[2][3] |

| Hazardous to the aquatic environment, short-term (acute) | Category 3 | trans-Cinnamic acid[4] |

Table 2: Hazard Statements and Precautionary Statements for Related Isomers

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[2][3] |

| Hazard | H319 | Causes serious eye irritation.[2][3][4] |

| Hazard | H335 | May cause respiratory irritation.[2][3] |

| Hazard | H402 | Harmful to aquatic life.[4] |

| Precautionary | P261 | Avoid breathing dust.[5] |

| Precautionary | P264 | Wash skin thoroughly after handling.[3][4] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[6] |

| Precautionary | P273 | Avoid release to the environment.[4] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6] |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][3] |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] |

| Precautionary | P312 | Call a POISON CENTER/doctor if you feel unwell.[5] |

| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3][5] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |

Section 2: Physical and Chemical Properties Relevant to Safety

Understanding the physical and chemical properties of a substance is crucial for safe handling.

Table 3: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 3,4-Dimethoxycinnamic acid |

| Physical State | Solid, Yellow[1] | Solid |

| Odor | Odorless[1] | No information available |

| Molecular Formula | C11H12O4[7] | C11H12O4 |

| Molecular Weight | 208.21 g/mol [8] | 208.21 g/mol |

| Melting Point/Range | No data available | 180 - 184 °C / 356 - 363.2 °F |

| Boiling Point/Range | No data available | No information available |

| Flash Point | No information available | No information available |

| Autoignition Temperature | No information available | No information available |

| Water Solubility | No information available | No information available |

Section 3: Experimental Protocols for Safe Handling and Storage

Adherence to strict protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] Where there is a potential for splashing, a face shield should also be worn.[10]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3][11] Long-sleeved clothing is recommended.[1]

-

Respiratory Protection : Under normal use conditions with adequate ventilation, no protective equipment is needed.[1][3] In case of inadequate ventilation or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][12]

Handling Procedures

-

General Handling : Avoid contact with skin and eyes.[3] Do not breathe dust.[3][12] Wash hands and any exposed skin thoroughly after handling.[2][3][12]

-

Ventilation : Use only outdoors or in a well-ventilated area.[2][3][6] Ensure that eyewash stations and safety showers are close to the workstation location.[2][3]

-

Dust Control : Minimize dust generation and accumulation.[11]

Storage Conditions

-

General Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][12]

-

Incompatible Materials : Store away from strong oxidizing agents.[2][3][12]

Section 4: Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm.

First-Aid Measures

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] If eye irritation persists, get medical advice/attention.[2][3]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] If skin irritation occurs, get medical advice/attention.[2]

-

Inhalation : Remove to fresh air.[2][12] If not breathing, give artificial respiration.[2][12] Get medical attention if you feel unwell.[2][3]

-

Ingestion : Clean mouth with water and drink afterwards plenty of water.[1][12] Get medical attention if symptoms occur.[1][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[1] Hazardous combustion products may include carbon monoxide and carbon dioxide.[2]

-

Protective Equipment : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation.[1][2] Use personal protective equipment as required.[1][2] Avoid dust formation.[1]

-

Environmental Precautions : Should not be released into the environment.[1]

-

Methods for Containment and Cleaning Up : Sweep up and shovel into suitable containers for disposal.[1][2]

Section 5: Disposal Considerations

-

Waste Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]

Section 6: Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for ensuring safety when working with chemical compounds like this compound.

Caption: Workflow for Safe Chemical Handling.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential for all laboratory personnel to be thoroughly familiar with these procedures before working with this or any chemical substance. Always refer to the most current Safety Data Sheet provided by the supplier.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. unavera.de [unavera.de]

- 7. 2',5'-Dimethoxycinnamic acid | C11H12O4 | CID 697594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Cis-trans Isomerism of 2,5-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-trans isomerism, a form of stereoisomerism, plays a pivotal role in determining the physicochemical properties and biological activities of pharmacologically relevant molecules. This technical guide provides a comprehensive examination of the cis-trans isomerism in 2,5-dimethoxycinnamic acid, a derivative of the naturally occurring phenylpropanoid, cinnamic acid. While the trans isomer is the more thermodynamically stable and commonly available form, the cis isomer may exhibit unique biological effects, a phenomenon observed in the parent cinnamic acid. This document synthesizes the available data on the synthesis, characterization, and potential biological implications of both isomers. Due to a notable gap in the literature regarding the specific properties of cis-2,5-dimethoxycinnamic acid, this guide also presents extrapolated data based on analogous compounds to provide a more complete, albeit partially theoretical, comparison. Detailed experimental protocols for the synthesis, isomerization, and analysis of these isomers are provided, alongside visualizations of key processes to facilitate further research and drug development endeavors.

Introduction

Cinnamic acid and its derivatives are a class of compounds extensively studied for their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of a carbon-carbon double bond in the acrylic acid side chain gives rise to cis (Z) and trans (E) geometric isomers. The spatial arrangement of the substituents around this double bond can significantly influence the molecule's interaction with biological targets, leading to differences in efficacy and mechanism of action.

This compound, with methoxy groups at positions 2 and 5 of the phenyl ring, is a subject of interest in medicinal chemistry. The trans isomer is commercially available and has been investigated for its derivatives' potential in cancer therapy. However, a thorough understanding of the distinct properties and biological potential of its cis counterpart is currently lacking in the scientific literature. This guide aims to consolidate the known information on trans-2,5-dimethoxycinnamic acid and provide a predictive overview of the cis isomer, thereby offering a foundational resource for researchers.

Physicochemical Properties of this compound Isomers

The geometric configuration of the isomers of this compound is expected to influence their physical and spectral properties. The following table summarizes the known data for the trans isomer and provides estimated values for the cis isomer based on the known properties of parent cinnamic acid and its other derivatives.

| Property | trans-2,5-Dimethoxycinnamic Acid | cis-2,5-Dimethoxycinnamic Acid (Predicted/Analog-Based) |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol [1][2] | 208.21 g/mol |

| Appearance | Solid[2] | Likely an oil or low-melting solid |

| Melting Point | 148-150 °C[2] | Lower than the trans isomer; likely in the range of 40-70 °C |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. | Expected to have similar or slightly higher solubility in many organic solvents compared to the trans isomer. |

| UV-Vis (λmax) | Expected around 270-280 nm | Expected at a slightly shorter wavelength than the trans isomer, likely around 260-270 nm.[3] |

| ¹H NMR (vinyl protons) | δ ~7.8 (d, J ≈ 16 Hz), δ ~6.4 (d, J ≈ 16 Hz) | δ ~6.9 (d, J ≈ 12 Hz), δ ~5.9 (d, J ≈ 12 Hz) |

| ¹³C NMR | Specific data not fully available. | No data available. |

| Stability | Thermodynamically more stable. | Thermodynamically less stable; can isomerize to the trans form upon heating. |

Synthesis and Isomerization

The synthesis of trans-2,5-dimethoxycinnamic acid is typically achieved through a Knoevenagel condensation. The cis isomer is most commonly obtained through the photochemical isomerization of the trans isomer.

Synthesis of trans-2,5-Dimethoxycinnamic Acid

The Knoevenagel condensation involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine.

Experimental Protocol: Synthesis of trans-2,5-Dimethoxycinnamic Acid

-

Reagents and Equipment:

-

2,5-dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Buchner funnel and filter paper

-